DNA-PK-IN-3 -

DNA-PK-IN-3

Catalog Number: EVT-12556792
CAS Number:
Molecular Formula: C19H19N9O
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DNA-PK-IN-3 is classified as a selective inhibitor of DNA-dependent protein kinase, specifically inhibiting the catalytic subunit known as DNA-PKcs. It is derived from a series of synthetic compounds designed to inhibit the activity of this kinase, which is critical for cellular responses to DNA damage. The compound's design is based on structural insights into the kinase's active site and its interaction with substrates.

Synthesis Analysis

Methods and Technical Details

The synthesis of DNA-PK-IN-3 typically involves multi-step organic synthesis techniques. The process may include:

  1. Starting Materials: The synthesis begins with commercially available precursors that serve as building blocks.
  2. Reactions: Key reactions include coupling reactions, where two molecular fragments are joined together, often facilitated by catalysts or coupling agents.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.
  4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

The molecular structure of DNA-PK-IN-3 features a specific arrangement of functional groups that interact with the active site of DNA-PKcs. Key structural characteristics include:

  • Molecular Formula: Typically represented as CxHyNzOwC_xH_yN_zO_w, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
  • 3D Configuration: The compound's three-dimensional conformation is crucial for its binding affinity and specificity towards DNA-PKcs.

The detailed structural analysis often employs techniques such as X-ray crystallography or computational modeling to visualize how the inhibitor fits within the kinase's active site.

Chemical Reactions Analysis

Reactions and Technical Details

DNA-PK-IN-3 undergoes specific interactions with DNA-PKcs that inhibit its kinase activity. The primary reaction can be summarized as follows:

  1. Binding: The inhibitor binds to the ATP-binding site of DNA-PKcs.
  2. Inhibition Mechanism: This binding prevents ATP from interacting with the kinase, thereby halting phosphorylation processes essential for DNA repair.
  3. Biological Impact: Inhibition leads to increased sensitivity of cancer cells to radiation and certain chemotherapeutics by impairing their ability to repair DNA damage.
Mechanism of Action

Process and Data

The mechanism of action for DNA-PK-IN-3 involves several steps:

  1. Inhibition of Kinase Activity: By binding to the active site of DNA-PKcs, the compound effectively blocks its phosphorylation activity.
  2. Disruption of Non-Homologous End Joining: This inhibition disrupts the non-homologous end joining pathway, a primary mechanism for repairing double-strand breaks in DNA.
  3. Enhanced Sensitivity to Treatment: As a result, cells become more susceptible to treatments that induce DNA damage, such as radiation therapy or certain chemotherapeutic agents.

Research indicates that combining DNA-PK inhibitors like DNA-PK-IN-3 with other treatment modalities can lead to synergistic effects in reducing tumor growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of DNA-PK-IN-3 include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The stability can vary based on pH and temperature; thus, it must be stored under appropriate conditions to maintain efficacy.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • LogP: A measure of lipophilicity which affects bioavailability.

These properties are crucial for determining the pharmacokinetics and pharmacodynamics of the compound.

Applications

Scientific Uses

DNA-PK-IN-3 has significant applications in cancer research and therapy:

  1. Cancer Treatment Enhancement: It is primarily explored as an adjunct therapy in combination with radiation or chemotherapy to improve treatment outcomes by sensitizing tumor cells.
  2. Research Tool: Used in laboratory studies to elucidate the role of DNA-dependent protein kinase in various cellular processes, including cell cycle regulation and apoptosis.
  3. Target Validation: Serves as a tool compound for validating DNA-PKcs as a therapeutic target in specific cancer types.
Introduction to DNA-PK as a Therapeutic Target in Oncology

DNA-PKcs in Genomic Stability Maintenance and Cancer Pathogenesis

DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a master regulator of non-homologous end joining (NHEJ), the primary pathway for repairing DNA double-strand breaks (DSBs). This ~469-kDa serine/threonine kinase, encoded by the PRKDC gene on chromosome 8q11, belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Structurally, DNA-PKcs contains:

  • HEAT repeats (N-terminus) for DNA/protein binding
  • FAT/FATC domains (C-terminus) that stabilize the kinase domain
  • Critical phosphorylation clusters: ABCDE (T2609, T2647) and PQR (S2056) that regulate end-processing during repair [2] [7]

Table 1: Key Functional Domains of DNA-PKcs

Domain/RegionFunctional RoleCancer Relevance
HEAT repeatsDNA/protein bindingOverexpressed in solid tumors
ABCDE clusterPromotes DNA end-processingPhosphorylation linked to radioresistance
PQR clusterLimits DNA end-processingMutations sensitize to DSBs
FAT/FATC domainsKinase domain stabilizationTargetable conformational sites

In malignancies, DNA-PKcs dysregulation drives oncogenesis through:

  • Genomic instability: Loss of NHEJ fidelity accelerates mutation accumulation [4]
  • Transcriptional reprogramming: Interactions with HIF-1α/HSF1 enhance tumor survival pathways [8]
  • Therapy resistance: Overexpression in lung, prostate, and hematological cancers correlates with poor prognosis and treatment failure [5] [7]

Rationale for Pharmacological Inhibition of DNA-PK in Malignancies

Cancer cells exhibit heightened reliance on DNA-PKcs due to:

  • Replication stress: Intrinsic DNA damage from rapid proliferation
  • DDR deficiencies: Synthetic lethality with homologous recombination defects (e.g., BRCA mutations) [3]

Pharmacological inhibition offers three key therapeutic advantages:

  • Chemo/radiosensitization: Impairs DSB repair, exacerbating DNA damage from genotoxic agents
  • Immunomodulation: Promotes cytosolic dsDNA accumulation, activating STING and downstream IFN-mediated CD8+ T-cell recruitment [1]
  • Transcriptional disruption: Blocks pro-survival signals from DNA-PKcs-dependent transcription factors (e.g., AR, Oct-1) [9]

Preclinical studies demonstrate that DNA-PKcs inhibition synergizes with:

  • Platinum chemotherapeutics (e.g., cisplatin)
  • Immune checkpoint inhibitors (e.g., anti-PD-L1) [1]
  • Radiotherapy by prolonging γH2AX foci persistence [4]

DNA-PK-IN-3 within the Landscape of Targeted DDR Therapeutics

DNA-PK-IN-3 represents a chemical probe targeting the ATP-binding pocket of DNA-PKcs. It occupies a distinct niche within the DNA damage response (DDR) inhibitor landscape:

Table 2: DDR Inhibitor Classes and Mechanisms

Inhibitor ClassTargetPrimary IndicationDifferentiator of DNA-PK-IN-3
PARP inhibitorsPARP1/2BRCA-mutant cancersTargets NHEJ not HRR
ATR inhibitorsATRReplication stress-high tumorsSpares ATM/ATR cross-talk
DNA-PK inhibitorsDNA-PKcsSCLC, lymphomaBlocks both repair & immunomodulatory functions
WEE1 inhibitorsWEE1TP53-mutant cancersNo direct G2/M checkpoint role

Key characteristics of DNA-PK-IN-3:

  • Selectivity profile: Minimal off-target effects against PI3K/mTOR family kinases [3]
  • Mechanochemical properties: Optimized for cellular permeability and kinase binding affinity
  • Therapeutic positioning:
  • Maintenance therapy in SCLC post-chemotherapy/immunotherapy [1]
  • Combinatorial backbone with antibody-drug conjugates (ADCs) and radiopharmaceuticals [6] [10]

Ongoing clinical exploration focuses on biomarker-driven applications, particularly in tumors exhibiting:

  • Cyclin E1 overexpression
  • BRCA1/2 heterozygosity
  • STING pathway competence [10]

Properties

Product Name

DNA-PK-IN-3

IUPAC Name

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(oxan-4-yl)purino[7,8-a]imidazol-3-amine

Molecular Formula

C19H19N9O

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H19N9O/c1-12-8-16-22-11-23-27(16)10-14(12)24-18-21-9-15-17(25-18)28(13-2-6-29-7-3-13)19-20-4-5-26(15)19/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24,25)

InChI Key

FONYQGUKTNGBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C5=NC=CN45)C6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.